molecular formula C11H14O3 B1312853 4-Ethyl-3,5-dimethoxybenzaldehyde CAS No. 78025-99-7

4-Ethyl-3,5-dimethoxybenzaldehyde

Cat. No. B1312853
CAS RN: 78025-99-7
M. Wt: 194.23 g/mol
InChI Key: UJGOCEGHYLGYLV-UHFFFAOYSA-N
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Description

4-Ethyl-3,5-dimethoxybenzaldehyde is a chemical compound with the molecular formula C11H14O3 . It is used as a building block in organic synthesis . The molecule contains a total of 28 bonds, including 14 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aldehyde (aromatic), and 2 ethers (aromatic) .


Molecular Structure Analysis

The molecular structure of 4-Ethyl-3,5-dimethoxybenzaldehyde includes an aromatic ring with two methoxy groups and one aldehyde group, along with an ethyl group . The molecule is nearly planar .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Ethyl-3,5-dimethoxybenzaldehyde include a molecular weight of 194.23 g/mol . Other properties such as melting point, boiling point, and density are not available .

Scientific Research Applications

Synthesis and Characterization

  • A study by Li Bao-lin (2007) focused on synthesizing a new compound derived from dimethoxybenzaldehyde through a series of chemical reactions, including condensation and catalytic reduction. The compound was characterized using NMR techniques, highlighting its potential in synthetic chemistry applications (Li Bao-lin, 2007).

Thermophysical Properties

  • Research by Temprado, Roux, and Chickos (2008) delved into the thermophysical properties of various aldehydes, including dimethoxybenzaldehyde, using differential scanning calorimetry. This study provides critical data for understanding the physical behavior of these compounds in different temperature ranges (Temprado, M., Roux, M., & Chickos, J., 2008).

Optical Studies

  • A 2020 study by Athraa H. Mekkey et al. synthesized metal complexes from dimethoxybenzaldehyde derivatives and investigated their optical properties. This research has implications for the development of materials with specific optical characteristics (Athraa H. Mekkey, Fatima H. Mal, & S. H. Kadhim, 2020).

Antioxidant Activity

  • S. Venkateswarlu et al. (2003) synthesized a metabolite of Sphaerophysa salsula from dimethoxybenzaldehyde and demonstrated its potent antioxidative activity. This highlights the potential of dimethoxybenzaldehyde derivatives in contributing to antioxidant research (S. Venkateswarlu et al., 2003).

Photophysical Behavior

  • T. Stalin and N. Rajendiran (2005) investigated the photophysical properties of 4-hydroxy-3,5-dimethoxybenzaldehyde in various solvents and its interaction with beta-cyclodextrin. Their study provides insights into the influence of solvent and molecular inclusion on the photophysical behavior of this compound (T. Stalin & N. Rajendiran, 2005).

properties

IUPAC Name

4-ethyl-3,5-dimethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-4-9-10(13-2)5-8(7-12)6-11(9)14-3/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJGOCEGHYLGYLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1OC)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90466111
Record name 4-ethyl-3,5-dimethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90466111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethyl-3,5-dimethoxybenzaldehyde

CAS RN

78025-99-7
Record name 4-ethyl-3,5-dimethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90466111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
B Roth, E Aig, BS Rauckman, JZ Strelitz… - Journal of Medicinal …, 1981 - ACS Publications
Forty trimethoprim analogues in which the para substituent in the benzene ring was varied were prepared for antibacterial evaluation. All were very potent inhibitorsof Escherichia coli …
Number of citations: 70 pubs.acs.org
M Bös, R Canesso, N Inoue-Ohga, A Nakano… - Bioorganic & Medicinal …, 1997 - Elsevier
O-Methylasparvenone (1) and asparvenone (2) were isolated from an Aspergillus parvulus Smith broth in a microbial screening for 5-HT 2C ligands and found to be 5-HT 2C antagonists…
Number of citations: 31 www.sciencedirect.com
VL Turner - 1974 - Citeseer
This work was done in an attempt to determine some of the characteristics of the action of Polyporus anceps, a white rot fungus, in its attack on the lignin component of wood. Simple …
Number of citations: 3 citeseerx.ist.psu.edu
DS Harmalkar, SJ Lee, Q Lu, MI Kim, J Park… - European Journal of …, 2019 - Elsevier
Norovirus (NV), is the most common cause of acute gastroenteritis worldwide. To date, there is no specific anti-NV drug or vaccine to treat NV infections. In this study, we evaluated the …
Number of citations: 11 www.sciencedirect.com
H Chen, S Deng, N Albadari, MK Yun… - Journal of medicinal …, 2021 - ACS Publications
We previously reported a potent tubulin inhibitor CH-2-77. In this study, we optimized the structure of CH-2-77 by blocking metabolically labile sites and synthesized a series of CH-2-77 …
Number of citations: 31 pubs.acs.org
R Lafleur-Lambert, J Boukouvalas - Organic & Biomolecular Chemistry, 2016 - pubs.rsc.org
Asymmetric total synthesis of (+)- O -methylasparvenone, a rare nitrogen-free serotonin 2C receptor antagonist - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/…
Number of citations: 7 pubs.rsc.org

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